molecular formula C24H27N3O5S2 B2646859 Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate CAS No. 850909-43-2

Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate

Cat. No. B2646859
CAS RN: 850909-43-2
M. Wt: 501.62
InChI Key: QSOCRNBHOGLWDP-OCOZRVBESA-N
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Description

The compound contains several functional groups including an ethyl group, a methyl group, a sulfonyl group, a benzoyl group, an imino group, and a carboxylate group. These groups are attached to a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity could be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

The synthesis and evaluation of cardiac electrophysiological activities of compounds structurally related to Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate have been explored. For example, a study by Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potency in vitro similar to sematilide, a selective class III agent. This indicates the potential of such compounds in developing new cardiac electrophysiological agents Morgan et al., 1990.

Catalytic Systems and Synthesis Efficiency

Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This method offers a clean, simple, and efficient approach for synthesizing complex organic compounds, highlighting the versatility and application of related catalysts in organic synthesis Khaligh, 2014.

Bioactive Molecule Synthesis

Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles with potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study underscores the importance of such compounds in developing new therapeutic agents Patel et al., 2009.

Antibacterial Evaluation

Aziz‐ur‐Rehman et al. (2017) synthesized 1,3,4-oxadiazole derivatives with sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties. This research signifies the role of such compounds in addressing bacterial resistance and developing new antibacterial agents Aziz‐ur‐Rehman et al., 2017.

Drug Metabolism

Zmijewski et al. (2006) explored the application of biocatalysis in drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study highlights the potential of microbial-based systems in producing drug metabolites for structural characterization and pharmacokinetic studies Zmijewski et al., 2006.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s hard to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, safety and hazards, and mechanism of action .

properties

IUPAC Name

ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-4-32-23(29)18-7-10-20-21(15-18)33-24(26(20)3)25-22(28)17-5-8-19(9-6-17)34(30,31)27-13-11-16(2)12-14-27/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOCRNBHOGLWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate

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